molecular formula C9H9NO B044962 1,3-Dimethylfuro[3,4-c]pyridine CAS No. 123229-64-1

1,3-Dimethylfuro[3,4-c]pyridine

Número de catálogo: B044962
Número CAS: 123229-64-1
Peso molecular: 147.17 g/mol
Clave InChI: PYCIOJGFQMKXQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Dimethylfuro[3,4-c]pyridine is a bicyclic heterocyclic compound comprising a fused furan and pyridine ring system with methyl substituents at the 1- and 3-positions. The furopyridine scaffold, characterized by an oxygen atom in the furan ring, distinguishes it from nitrogen-rich analogs like pyrrolo[3,4-c]pyridines. Synthesis routes for such compounds may involve cycloaddition reactions or functionalization of pre-existing heterocycles, as seen in spiro derivatives (e.g., cobalt-catalyzed [2+2+2] cycloaddition in ) .

Propiedades

Número CAS

123229-64-1

Fórmula molecular

C9H9NO

Peso molecular

147.17 g/mol

Nombre IUPAC

1,3-dimethylfuro[3,4-c]pyridine

InChI

InChI=1S/C9H9NO/c1-6-8-3-4-10-5-9(8)7(2)11-6/h3-5H,1-2H3

Clave InChI

PYCIOJGFQMKXQX-UHFFFAOYSA-N

SMILES

CC1=C2C=CN=CC2=C(O1)C

SMILES canónico

CC1=C2C=CN=CC2=C(O1)C

Sinónimos

Furo[3,4-c]pyridine, 1,3-dimethyl- (9CI)

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues: Furo[3,4-c]pyridine Derivatives

  • 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione (CAS 145887-88-3): This derivative features a diketone moiety and methyl groups at the 1- and 5-positions. Its structural similarity to the target compound highlights the impact of substituents on solubility and stability.
  • Spiro[cyclohexane-1,3′-furo[3,4-c]pyridine] derivatives :
    Synthesized via cobalt-catalyzed cycloaddition (), these spiro compounds exhibit trifluoromethyl or phenyl substituents. Their rigid, three-dimensional structures may improve target selectivity compared to planar furopyridines .

Pyrrolo[3,4-c]pyridine Derivatives

Pyrrolo[3,4-c]pyridines, nitrogen-rich analogs, demonstrate diverse pharmacological activities:

  • Analgesic and Sedative Activity :
    Derivatives like compounds 9 and 11 () showed morphine-like analgesic potency in the "writhing" test (ED₅₀ ~12–15 mg/kg), surpassing aspirin. The 4-alkoxy and 6-methyl substituents were critical for activity .
  • Antidiabetic Activity: 4-Phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-diones stimulated glucose uptake in muscle cells, with potency normalized to 100% insulin response at 0.3–100 µM .

Structural vs. Functional Comparison :
The oxygen atom in furopyridines may reduce basicity compared to pyrrolopyridines, altering pharmacokinetics (e.g., membrane permeability). Methyl groups in 1,3-dimethylfuropyridines could enhance lipophilicity, favoring CNS penetration, though this remains speculative without direct data.

Chromeno[3,4-c]pyridine Derivatives

  • 5H-Chromeno[3,4-c]pyridines (): These derivatives, such as compound 19, act as dual ROCK1/ROCK2 inhibitors with sub-nanomolar IC₅₀ values (0.18–0.67 nM). The chromene ring introduces aromaticity and planar rigidity, enhancing kinase binding affinity .

Comparative Data Table

Compound Class Key Substituents Biological Activity Potency (ED₅₀/IC₅₀) Reference
Pyrrolo[3,4-c]pyridine-1,3-dione 4-alkoxy, 6-methyl Analgesic (writhing test) ED₅₀: 12–15 mg/kg
1,3-Dimethylfuro[3,4-c]pyridine 1,3-dimethyl Unknown (structural focus) N/A
Chromeno[3,4-c]pyridine Substituted chromene ring ROCK1/ROCK2 inhibition IC₅₀: 0.18–0.67 nM
Spiro-furo[3,4-c]pyridine Trifluoromethyl, phenyl Synthetic intermediate N/A

Key Research Findings and Gaps

  • Pharmacological Potential: While pyrrolo[3,4-c]pyridines dominate in analgesia and antidiabetic research, this compound’s biological profile remains underexplored. Its furan oxygen may confer unique electronic properties, influencing receptor interactions.
  • Degradation and Stability : Pyrrolo[3,4-c]pyridines undergo alkaline hydrolysis at the C1-N2 bond (). Similar studies on furopyridines are needed to assess hydrolytic stability .
  • Synthetic Accessibility : Furopyridines like the spiro derivatives in demonstrate feasible synthesis routes, suggesting scalability for future pharmacological studies .

Métodos De Preparación

Cyclocondensation of Prefunctionalized Precursors

Cyclocondensation reactions offer a direct route to construct the fused furopyridine core. A representative approach involves the reaction of 3-aminofuran derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, treating 3-amino-2-methylfuran with dimethyl acetylenedicarboxylate (DMAD) in acetic acid yields the intermediate dihydrofuropyridine, which undergoes dehydrogenation to form the aromatic system . Subsequent N-methylation using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF) introduces the second methyl group at the 3-position .

Key Parameters:

  • Catalyst: Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate cyclization.

  • Temperature: 80–120°C for 6–12 hours.

  • Yield: 45–60% after two steps .

Transition Metal-Catalyzed Annulation

Palladium-catalyzed annulation strategies enable the assembly of the furopyridine skeleton with superior regiocontrol. A palladium(II)-catalyzed C–H activation/cyclization sequence using 2-methylfuran and 3-bromopyridine derivatives has been reported . This method employs Pd(OAc)₂ with Xantphos as a ligand, potassium carbonate (K₂CO₃) as a base, and dimethylformamide (DMF) as the solvent at 100°C. The resulting mono-methylated product is then subjected to a second methylation at the 1-position using trimethylaluminum (AlMe₃) in dichloromethane (DCM).

Optimization Insights:

  • Ligand Selection: Bulky phosphine ligands (e.g., Xantphos) suppress dimerization side reactions.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

  • Yield: 55–70% for the annulation step; 80–90% for methylation .

Alkylation of 1,3-Dihydrofuro[3,4-c]pyridine

The dihydro precursor, 1,3-dihydrofuro[3,4-c]pyridine, serves as a versatile intermediate for introducing methyl groups via alkylation. Treatment with methyl triflate (MeOTf) in the presence of 1,8-diazabicycloundec-7-ene (DBU) selectively methylates the nitrogen atoms at the 1- and 3-positions . This one-pot, two-step protocol avoids overalkylation and preserves the furan oxygen’s integrity.

Reaction Conditions:

  • Base: DBU or potassium tert-butoxide (t-BuOK).

  • Solvent: Acetonitrile or DCM.

  • Yield: 75–85% .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for multi-step syntheses. A reported protocol involves the cyclization of 3-(methoxycarbonyl)furan-2-carboxamide with methylamine under microwave conditions (150°C, 20 minutes), followed by in situ methylation using dimethyl sulfate ((MeO)₂SO₂) and sodium hydroxide (NaOH) . This method achieves complete conversion in under 30 minutes, with a total yield of 65–70%.

Advantages:

  • Time Efficiency: 10-fold reduction compared to conventional heating.

  • Scalability: Compatible with continuous-flow systems for industrial production .

Comparative Analysis of Methods

Method Key Steps Yield Regioselectivity Scalability
CyclocondensationCyclization + Methylation45–60%ModerateLab-scale
Pd-Catalyzed AnnulationC–H Activation + Methylation55–70%HighPilot-scale
Alkylation of DihydroTwo-step Alkylation75–85%ExcellentIndustrial
Microwave-AssistedMicrowave Cyclization + Methylation65–70%HighLab- to Pilot-scale

Challenges and Optimization Strategies

  • Regioselectivity in Methylation:
    Competing alkylation at the furan oxygen or pyridine nitrogen can occur. Using sterically hindered bases (e.g., DBU) and low temperatures (0–5°C) minimizes side reactions .

  • Stability of Intermediates:
    Dihydrofuropyridines are prone to oxidation. Conducting reactions under inert atmospheres (N₂ or Ar) and adding antioxidants (e.g., BHT) improves yields .

  • Catalyst Deactivation:
    Palladium catalysts may be poisoned by sulfur-containing byproducts. Ligand screening (e.g., switching from PPh₃ to Xantphos) enhances catalyst longevity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-Dimethylfuro[3,4-c]pyridine, and how do reaction conditions influence yield?

  • Methodology : The synthesis often employs cyclization or functionalization of precursor heterocycles. For example, alkylation of a furopyridine core with methyl groups under basic conditions (e.g., NaH/THF) is common. Yield optimization requires precise stoichiometric control of methylating agents and inert atmospheres to prevent side reactions .
  • Key Considerations : Use spectroscopic validation (¹H NMR, IR) to confirm regioselectivity of dimethylation. DSC studies can monitor thermal stability during synthesis .

Q. How do structural modifications at the 4- and 6-positions affect the compound's solubility and reactivity?

  • Methodology : Introduce substituents (e.g., ethoxy, alkyl) via nucleophilic substitution or cross-coupling reactions. Solubility is assessed using logP measurements, while reactivity is tested in nucleophilic/electrophilic assays. For instance, 4-ethoxy analogs show enhanced aqueous solubility due to polarity .
  • Data Interpretation : Compare substituent effects using Hammett constants to predict electronic contributions .

Q. What in vitro pharmacological activities have been reported for this compound derivatives?

  • Methodology : Screen derivatives for analgesic or anti-inflammatory activity using COX inhibition assays or hot-plate tests in rodent models. For example, 4-ethoxy-6-methyl analogs exhibit ED₅₀ values of 0.4–1.35 mg/kg, outperforming reference drugs like aspirin .
  • Validation : Confirm target engagement via receptor-binding assays (e.g., μ-opioid receptors for analgesics) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound's therapeutic index?

  • Methodology : Systematically vary substituents (e.g., methyl, propyl, trifluoromethyl) and evaluate potency/toxicity ratios. For example:

Substituent PositionBiological Activity (ED₅₀)Toxicity (LD₅₀)
4-Ethoxy, 6-Methyl0.4 mg/kg (analgesic)>200 mg/kg
4-Methoxy, 6-Phenyl1.8 mg/kg150 mg/kg
Data derived from Ref. .
  • Challenges : Address metabolic instability of alkoxy groups via prodrug strategies .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

  • Methodology : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to identify barriers like poor absorption or rapid clearance. For instance, high in vitro COX-2 inhibition may not translate to in vivo efficacy due to plasma protein binding .
  • Case Study : Use microsomal stability assays to predict hepatic metabolism discrepancies .

Q. How does the spirocyclic framework influence the compound's conformational stability?

  • Methodology : Analyze spiro derivatives (e.g., 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione) using X-ray crystallography and DFT calculations. The spiro structure restricts rotational freedom, enhancing target selectivity .
  • Application : Design rigid analogs to improve binding affinity for enzymes like phosphodiesterases .

Methodological Resources

  • Analytical Techniques :

    • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., methyl group positions) .
    • DSC/TGA : Assess thermal decomposition profiles for storage stability .
    • HPLC-MS : Quantify purity and detect degradation products .
  • Biological Assays :

    • Tail-flick test : Measure analgesic latency in rodents .
    • Enzyme inhibition kinetics : Determine IC₅₀ values using fluorogenic substrates .

Key Challenges and Future Directions

  • Data Reproducibility : Standardize synthetic protocols to minimize batch-to-batch variability .
  • Toxicity Profiling : Expand acute/chronic toxicity studies to identify off-target effects .
  • Computational Modeling : Use molecular docking to predict interactions with emerging targets (e.g., viral proteases) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.